molecular formula C8H14FNO4S B2772849 Tert-butyl 3-(fluorosulfonyl)azetidine-1-carboxylate CAS No. 1909313-92-3

Tert-butyl 3-(fluorosulfonyl)azetidine-1-carboxylate

Cat. No. B2772849
CAS RN: 1909313-92-3
M. Wt: 239.26
InChI Key: OTQWPXMGSDCAPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(fluorosulfonyl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 2551117-05-4 . It has a molecular weight of 255.27 . The IUPAC name for this compound is tert-butyl 3-((fluorosulfonyl)oxy)azetidine-1-carboxylate .


Molecular Structure Analysis

The InChI code for Tert-butyl 3-(fluorosulfonyl)azetidine-1-carboxylate is 1S/C8H14FNO5S/c1-8(2,3)14-7(11)10-4-6(5-10)15-16(9,12)13/h6H,4-5H2,1-3H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Tert-butyl 3-(fluorosulfonyl)azetidine-1-carboxylate is a powder . It has a melting point of 61-63 degrees Celsius . The compound should be stored at a temperature below -10 degrees Celsius .

Scientific Research Applications

Synthesis and Modification of Azetidine Derivatives

Tert-butyl 3-(fluorosulfonyl)azetidine-1-carboxylate is involved in the innovative synthesis and structural modification of various azetidine derivatives. Studies have highlighted its role in the preparation of enantiopure azetidine-2-carboxylic acids, crucial for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008). Additionally, research has shown its utility in producing protected 3-haloazetidines, serving as versatile building blocks in medicinal chemistry (Ji, Wojtas & Lopchuk, 2018).

Advanced Polymerization Techniques

The compound plays a pivotal role in the anionic polymerization of tert-butyl aziridine-1-carboxylate, leading to the synthesis of polyimines and introducing novel pathways in polymer chemistry (Giri et al., 2022). The involvement of carbonyl groups, such as BOC, significantly impacts the activation of aziridines in anionic polymerization.

Novel Reagents and Synthetic Approaches

This chemical also functions as a fluoromethylidene synthon, contributing to the synthesis of monofluorinated alkenes via the Julia-Kocienski olefination reaction, expanding the toolkit available for synthetic chemists (Zhu et al., 2010). Its derivatives have been utilized in creating novel fluorinating agents, offering high thermal stability and resistance to aqueous hydrolysis, indicating its versatility in chemical synthesis (Umemoto et al., 2010).

Fluorine Chemistry and Drug Development

The compound has been instrumental in the development of fluorous synthesis, where its fluorous derivatives serve as protecting groups for carboxylic acids, emphasizing its importance in streamlining synthetic pathways (Pardo et al., 2001). Moreover, its use in the synthesis of industrially significant heterocyclic intermediates, such as those required for the production of baricitinib, underscores its value in pharmaceutical applications (Cui et al., 2019).

Safety and Hazards

The compound is considered hazardous . It has the hazard statements H302, H314, H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl 3-fluorosulfonylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO4S/c1-8(2,3)14-7(11)10-4-6(5-10)15(9,12)13/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQWPXMGSDCAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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